N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound characterized by the presence of a cyclopentyl group, a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the preparation of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with Phenyl Ring: The next step involves the coupling of the pyrrolidinone intermediate with a phenyl ring. This is usually done using a palladium-catalyzed cross-coupling reaction.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with oxalyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-9-4-10-20(15)14-8-3-7-13(11-14)19-17(23)16(22)18-12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBYMUKRSXDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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